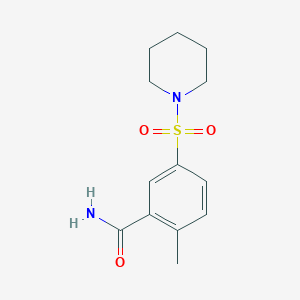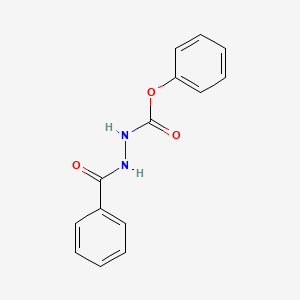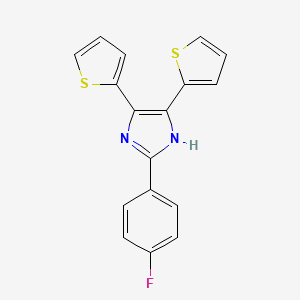
2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a sulfonylurea compound that has been synthesized and studied for its effects on various biological processes.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is thought to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the subsequent activation of ATP-sensitive potassium channels (KATP channels). This leads to a decrease in intracellular calcium levels and the regulation of various biological processes, including insulin secretion and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects and can regulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its availability and high purity. However, this compound has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
For research on 2-methyl-5-(1-piperidinylsulfonyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. This compound may also be studied in combination with other compounds to enhance its effects and reduce potential toxicity. Additionally, this compound may be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer, and diabetes. This compound has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzamide with piperidine and sulfur dioxide gas. The resulting compound is then reduced with sodium borohydride to produce this compound. This synthesis method has been optimized for high yield and purity, making this compound a readily available compound for research purposes.
Aplicaciones Científicas De Investigación
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and diabetes. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose uptake in animal models.
Propiedades
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(9-12(10)13(14)16)19(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOLCGPUHBSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)




![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)